molecular formula C13H17Cl2NO2 B2578966 Tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate CAS No. 2248395-35-7

Tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate

Cat. No.: B2578966
CAS No.: 2248395-35-7
M. Wt: 290.18
InChI Key: HTRJJDZLIXRTEI-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tert-butyl group, an amino group, and a dichlorophenyl group, making it a versatile molecule in synthetic chemistry and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate typically involves the reaction of tert-butyl 2-bromo-2-(3,4-dichlorophenyl)propanoate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form mono- or di-chlorinated products.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a strong base are typically employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of mono- or di-chlorinated products.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-[(4-chlorobenzyl)amino]propanoate
  • Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate

Uniqueness

Tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds with fewer or no chlorine atoms. This structural feature may enhance its potency and selectivity in various applications.

Biological Activity

Tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate is an organic compound with significant biological activity. It belongs to the class of amino acid derivatives and is characterized by its unique structural components, including a tert-butyl ester group, an amino group, and a dichlorophenyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound may exhibit enzyme inhibition properties, which can lead to alterations in metabolic pathways. For instance, it has been noted for its potential as an enzyme inhibitor in studies related to protein interactions and signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives containing the dichlorophenyl group often exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with a similar structure have shown promising results in inhibiting cell proliferation in cancer models, particularly against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

Antimicrobial Properties

Additionally, this compound has been investigated for its antimicrobial properties. Studies suggest that compounds with similar structural features can disrupt bacterial cell membranes and inhibit growth, indicating potential applications in treating bacterial infections . The presence of the dichlorophenyl group is often linked to enhanced biological activity against both Gram-positive and Gram-negative bacteria.

Summary of Biological Activities

Activity Type Description
Enzyme Inhibition Interacts with enzymes affecting metabolic pathways.
Anticancer Exhibits cytotoxicity against various cancer cell lines .
Antimicrobial Demonstrates efficacy against bacterial strains through membrane disruption .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of related compounds, researchers synthesized several derivatives of this compound. These derivatives were tested for their ability to inhibit cancer cell growth. The findings indicated that certain modifications to the dichlorophenyl group significantly enhanced cytotoxic effects. For instance, one derivative showed an IC50 value comparable to doxorubicin, a standard chemotherapy drug .

Case Study 2: Enzyme Inhibition

Another research effort explored the enzyme inhibition capabilities of this compound. The compound was found to inhibit specific enzymes involved in metabolic processes, which could lead to altered drug metabolism and efficacy in therapeutic applications. The study highlighted the importance of the amino group in facilitating these interactions.

Properties

IUPAC Name

tert-butyl 2-amino-2-(3,4-dichlorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2/c1-12(2,3)18-11(17)13(4,16)8-5-6-9(14)10(15)7-8/h5-7H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRJJDZLIXRTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C1=CC(=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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